6-Chloro-5-methylpyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 6-Chloro-5-methylpyrimidin-4-amine involves various chemical processes. For instance, the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of compounds showing significant antituberculous effect, highlighting the versatility of this chemical scaffold in synthesis (Erkin & Krutikov, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various techniques. X-ray crystallography analysis has shown the formation of distinct structures such as the hemi-hydrate form of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, demonstrating the diverse conformations that can be achieved (Odell et al., 2007).
Chemical Reactions and Properties
6-Chloro-5-methylpyrimidin-4-amine and its derivatives undergo various chemical reactions, leading to a wide range of products with potential biological activities. The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, for example, showcases the compound's reactivity and its ability to form bioactive molecules (Doulah et al., 2014).
Physical Properties Analysis
The physical properties of 6-Chloro-5-methylpyrimidin-4-amine derivatives have been characterized through experimental techniques such as FT-IR, FT-Raman, and NMR. These studies provide insight into the compound's vibrational modes and geometrical parameters, aiding in the understanding of its chemical behavior (Aayisha et al., 2019).
Scientific Research Applications
Crystallography
- Methods of Application : The crystal structure was determined using a Rigaku Saturn 724 CCD diffractometer at a temperature of 293 K. The data were collected and analyzed using the CrysAlis Pro, Olex2, and SHELX software systems .
- Results or Outcomes : The crystal structure of 6-Chloro-5-methylpyrimidin-4-amine was found to be monoclinic, with cell parameters a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, V = 655.07 (6) ų, Z = 4, Rgt (F) = 0.0388, wRref (F²) = 0.0960 .
Pharmaceuticals
- Methods of Application : The compound was synthesized and its structure was determined using X-ray crystallography. The crystal structure was determined using a diffractometer and the data were analyzed using various software systems .
- Results or Outcomes : The crystal structure of the compound was determined and published. The pyrimidine ring forms a dihedral angle of 87.57 (5)° with the benzene ring. In the crystal structure, pairs of molecules are linked by intermolecular N-H⋯O hydrogen bonds to generate centrosymmetric R2 2 (8) ring motifs. In addition, molecules are linked into a three-dimensional extended network by intermolecular N-H⋯N, N-H⋯O and C-H⋯O hydrogen bonds .
Medicinal Chemistry
- Application Summary : Pyrimidopyrimidines, which can be synthesized from compounds like 6-Chloro-5-methylpyrimidin-4-amine, attract considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .
- Methods of Application : The synthesis of pyrimidopyrimidines involves reactions with guanidines, amidines, and formamide . The specific methods and procedures can vary depending on the desired end product and its intended application.
- Results or Outcomes : Pyrimidopyrimidines exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Future Directions
properties
IUPAC Name |
6-chloro-5-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIGQYDCSFFHPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620319 |
Source
|
Record name | 6-Chloro-5-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylpyrimidin-4-amine | |
CAS RN |
14394-56-0 |
Source
|
Record name | 6-Chloro-5-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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